5-Amino-2-(cyclobutylmethoxy)benzoic acid
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Overview
Description
5-Amino-2-(cyclobutylmethoxy)benzoic acid is an organic compound with the molecular formula C12H15NO3 This compound contains a benzoic acid core substituted with an amino group at the 5-position and a cyclobutylmethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(cyclobutylmethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-hydroxybenzoic acid.
Cyclobutylmethoxy Substitution: The hydroxyl group at the 2-position is substituted with a cyclobutylmethoxy group using cyclobutylmethyl chloride in the presence of a base such as potassium carbonate.
Amination: The introduction of the amino group at the 5-position is achieved through nitration followed by reduction. The nitration step involves treating the intermediate with nitric acid, followed by reduction using a suitable reducing agent like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(cyclobutylmethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The benzoic acid core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives depending on the substituent used.
Scientific Research Applications
5-Amino-2-(cyclobutylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(cyclobutylmethoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutylmethoxy group provides steric hindrance, affecting the compound’s binding affinity and specificity. The benzoic acid core can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.
5-Amino-2-ethoxybenzoic acid: Contains an ethoxy group instead of a cyclobutylmethoxy group.
5-Amino-2-propoxybenzoic acid: Features a propoxy group in place of the cyclobutylmethoxy group.
Uniqueness
5-Amino-2-(cyclobutylmethoxy)benzoic acid is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-2-(cyclobutylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c13-9-4-5-11(10(6-9)12(14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVPFUTWEGJXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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